N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H26N6 and its molecular weight is 350.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Janus tyrosine kinase (JAK3) . JAK3 is a crucial enzyme involved in signal transduction for various cytokines and growth factors .
Mode of Action
this compound interacts with its target, JAK3, by binding to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of JAK3, thereby disrupting the signal transduction .
Biochemical Pathways
The inhibition of JAK3 by this compound affects various biochemical pathways. These pathways are primarily related to the signal transduction of cytokines and growth factors . The downstream effects of this disruption can lead to changes in cellular processes such as cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of signal transduction pathways. By inhibiting JAK3, the compound can affect cell growth and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with JAK3 . .
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in the synthesis of Tofacitinib , which interacts with the enzyme Janus tyrosine kinase (JAK3) and inhibits its activity
Cellular Effects
Given its role in the synthesis of Tofacitinib , it may indirectly influence cell function by modulating the activity of JAK3 . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a reagent in the synthesis of Tofacitinib , which acts by inhibiting the enzyme JAK3 . This suggests that the compound may exert its effects at the molecular level through interactions with this enzyme.
Metabolic Pathways
The metabolic pathways involving N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not well-characterized. Given its role in the synthesis of Tofacitinib , it may be involved in pathways related to the metabolism of this drug.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6/c1-13-7-9-26(10-8-13)20-23-18(16-12-21-25(4)19(16)24-20)22-17-6-5-14(2)11-15(17)3/h5-6,11-13H,7-10H2,1-4H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNYIVDYKXPRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.